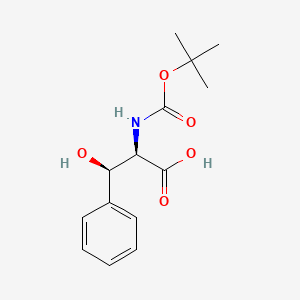

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

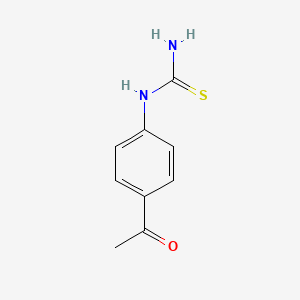

The compound "(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid" is a chiral amino acid derivative that is of interest due to its potential applications in medicinal chemistry and as a building block for peptides and other organic molecules. The compound's structure includes a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group, which may influence its physical properties and reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an enantioselective synthesis of a similar compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, was achieved starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate using Sharpless asymmetric dihydroxylation followed by a key reaction involving the direct preparation of a sulfate with sulfuryl chloride . Additionally, optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid was obtained through optical resolution using various resolving agents and preferential crystallization techniques . These methods highlight the importance of chiral synthesis and resolution techniques in obtaining the desired enantiomerically pure compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For example, the crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives is influenced by their functional groups. For instance, the presence of a Boc-protected amino group allows for selective reactions at other sites of the molecule without affecting the amino group . The Boc group can later be removed under acidic conditions, revealing the free amino group for further reactions. The phenyl group can also participate in various reactions, such as electrophilic aromatic substitution, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives like "(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid" are influenced by their molecular structure. The presence of hydroxyl and amino groups can lead to hydrogen bonding, affecting solubility and melting points . The tert-butoxycarbonyl group contributes to the molecule's steric bulk, which can influence its conformational preferences and solubility in organic solvents . Understanding these properties is essential for the practical use of these compounds in synthesis and pharmaceutical applications.

Scientific Research Applications

Enantioselective Synthesis

- A practical and scalable enantioselective synthesis of this compound starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate was described, highlighting its potential for large-scale production (Alonso et al., 2005).

Asymmetric Synthesis

- Highly conformationally-constrained novel α-amino acid derivatives of (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid were synthesized with high stereoselectivity, emphasizing the versatility in generating non-natural amino acid derivatives (Yang et al., 2015).

Optical Resolution

- The compound's optical resolution was achieved through preferential crystallization, leading to high optical purities. This process is crucial for obtaining optically active forms of the compound (Shiraiwa et al., 2003).

Renin Inhibitors Design

- This compound has been used in the design of angiotensinogen transition-state analogues, demonstrating its role in creating potent inhibitors for medical applications (Thaisrivongs et al., 1987).

Synthesis of Functionalized Amino Acid Derivatives

- Functionalized derivatives of this compound were synthesized and evaluated for their potential in designing new anticancer agents, underlining its significance in pharmaceutical research (Kumar et al., 2009).

Crystal and Molecular Structure

- The crystal and molecular structure of derivatives of this compound were analyzed, providing insights into its conformational properties which are critical for understanding its interaction in various applications (Cetina et al., 2003).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@@H](C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373190 |

Source

|

| Record name | (betaR)-N-(tert-Butoxycarbonyl)-beta-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid | |

CAS RN |

93847-77-9 |

Source

|

| Record name | (betaR)-N-(tert-Butoxycarbonyl)-beta-hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.